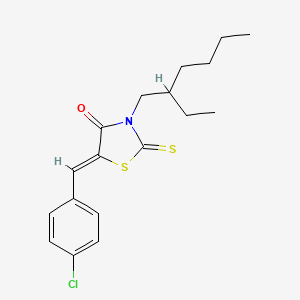
5-(4-chlorobenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. Also known as CBET, this compound belongs to the class of thiazolidinones, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
CBET has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions. In addition, CBET has been studied for its potential application in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of CBET is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. CBET has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
CBET has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. CBET has also been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
CBET has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with good purity. It also exhibits a wide range of biological activities, making it a versatile tool for investigating various cellular processes. However, CBET also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on CBET. One area of interest is the development of CBET-based fluorescent probes for the detection of heavy metal ions in environmental samples. Another area of interest is the investigation of CBET as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of CBET and its potential side effects.
Synthesis Methods
The synthesis of CBET involves the reaction of 4-chlorobenzaldehyde with 2-ethylhexylamine in the presence of a catalyst, followed by the addition of thiourea. The resulting product is then subjected to cyclization with a base to yield CBET. This method has been optimized to produce high yields of CBET with good purity.
properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNOS2/c1-3-5-6-13(4-2)12-20-17(21)16(23-18(20)22)11-14-7-9-15(19)10-8-14/h7-11,13H,3-6,12H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQDEBHFCVYHNB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)
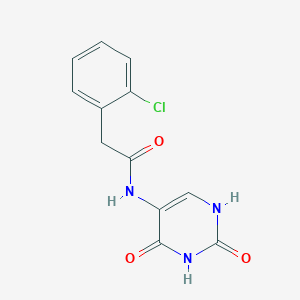
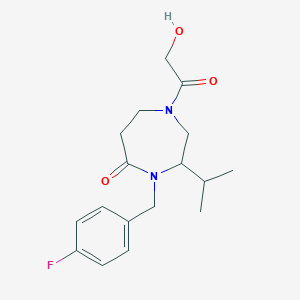
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
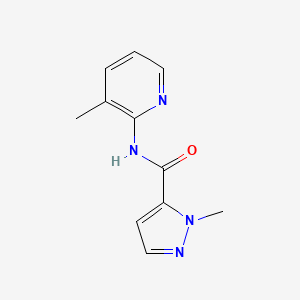
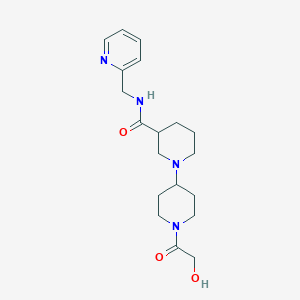

![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)